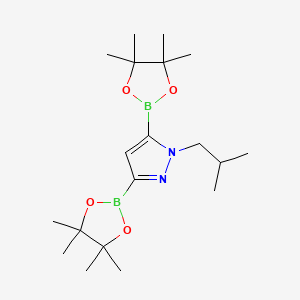
1-isobutyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-Isobutyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, or simply 1-Isobutyl-3,5-bis-pyrazole (IBB-P), is a heterocyclic compound belonging to the family of pyrazoles. It is an important synthetic intermediate used in the synthesis of various pharmaceuticals, agrochemicals, dyes, and other fine chemicals. Due to its diverse applications, 1-Isobutyl-3,5-bis-pyrazole has been extensively studied and synthesized by numerous research groups.
Scientific Research Applications
Synthesis and Characterization
- This compound is studied as a raw substitute material in the synthesis of other related compounds. Its structure is confirmed using techniques like FT-IR, NMR, MS spectroscopies, and X-ray diffraction. Density functional theory (DFT) calculations are also used to understand its molecular structure (Liao, Liu, Wang, & Zhou, 2022).
Organic Intermediate Applications
- It serves as an organic intermediate with both pyrazole heterocycle and borate functional groups. The structure of these compounds is explored through various spectroscopic methods and single-crystal X-ray diffraction. DFT is applied to study molecular electrostatic potential and frontier molecular orbitals, revealing insights into the molecular structure and conformations (Yang et al., 2021).
Semiconductor and Polymer Applications
This compound is used in the synthesis of high-performance semiconducting polymers. Its derivatives are employed as precursors in developing donor-acceptor copolymers, which are important in the field of polymer chemistry and materials science (Kawashima et al., 2013).
Also, it's involved in the synthesis of deeply colored polymers containing various organic units. These polymers exhibit unique properties like solubility in organic solvents and potential applications in various technological fields (Welterlich, Charov, & Tieke, 2012).
Magnetic and Electrical Properties
The compound is used in heterospin complexes involving dinuclear CuII triketonate and nitroxides, contributing to the study of magnetic properties in coordination chemistry (Ovcharenko et al., 2006).
Its derivatives are also significant in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which have implications in the study of borylation reactions in organic chemistry and materials science (Takagi & Yamakawa, 2013).
Luminescent Properties
It's involved in the synthesis of fluorene copolymers, which are characterized for their luminescent properties. These polymers show potential for applications in photoluminescence and electroluminescence (Cheon et al., 2005).
In addition, it aids in the creation of highly luminescent conjugated polymers, which are used in advanced materials science for developing new luminescent materials (Zhu, Rabindranath, Beyerlein, & Tieke, 2007).
Mechanism of Action
Target of Action
It’s known that pinacol boronic esters, a class of compounds to which this molecule belongs, are highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the boronic ester .
Biochemical Pathways
The protodeboronation of pinacol boronic esters is a key step in various biochemical pathways. For instance, it’s used in the formal anti-Markovnikov hydromethylation of alkenes . This transformation is valuable in organic synthesis, leading to the creation of a wide array of diverse molecules .
Pharmacokinetics
The stability and solubility of pinacol boronic esters can be influenced by the choice of the boron reagent used in the suzuki–miyaura coupling .
Result of Action
The protodeboronation of pinacol boronic esters leads to various molecular and cellular effects. For example, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . Additionally, it has been applied to the hydromethylation sequence of methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
The action, efficacy, and stability of “1-Isobutylpyrazole-3,5-diboronic acid, pinacol ester” can be influenced by various environmental factors. For instance, the choice of the boron reagent in the Suzuki–Miyaura coupling can affect the solubility and stability of the resulting pinacol boronic esters .
properties
IUPAC Name |
1-(2-methylpropyl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34B2N2O4/c1-13(2)12-23-15(21-26-18(7,8)19(9,10)27-21)11-14(22-23)20-24-16(3,4)17(5,6)25-20/h11,13H,12H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFPPTYKTBOUBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2CC(C)C)B3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34B2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isobutyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396284.png)
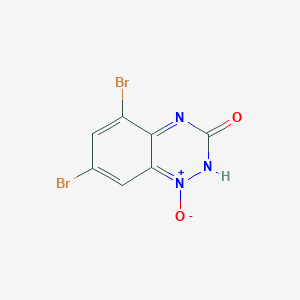
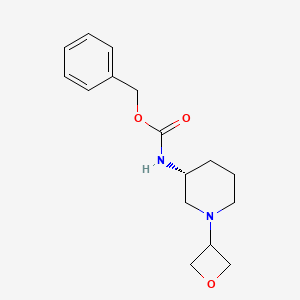


![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B1396294.png)
amino]carbonyl}benzoic acid](/img/structure/B1396295.png)
![2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396296.png)
![2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1396298.png)
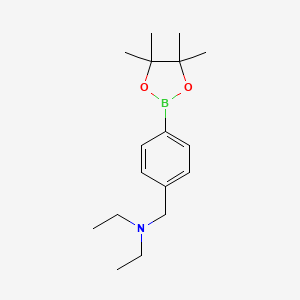
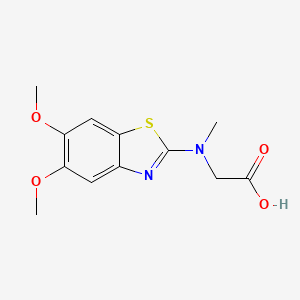


![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine](/img/structure/B1396304.png)